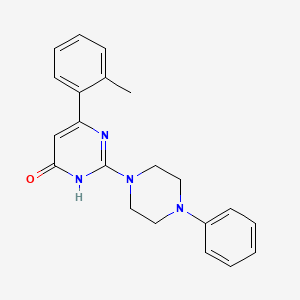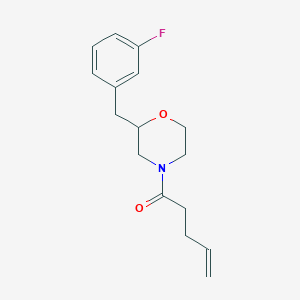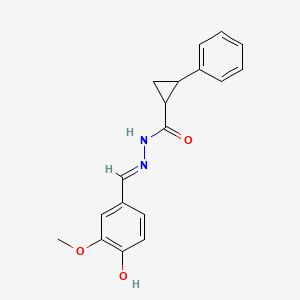amino]methyl}-2-furyl)methanol](/img/structure/B6034264.png)
(5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol is a potent and selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme involved in the synthesis of triglycerides, which are the main form of energy storage in the body. Inhibition of DGAT1 has been shown to be effective in treating obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
(5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol inhibits the enzyme diacylglycerol acyltransferase 1 ((5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol), which is involved in the synthesis of triglycerides. Inhibition of (5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol leads to a decrease in triglyceride synthesis, which in turn leads to a decrease in fat accumulation in adipose tissue and liver. This results in improved glucose and lipid metabolism, leading to a reduction in obesity and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol include a decrease in triglyceride synthesis, a reduction in fat accumulation in adipose tissue and liver, and an improvement in glucose and lipid metabolism. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol in lab experiments is its specificity for (5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol. This allows for more precise studies of the role of (5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol in metabolic disorders. One limitation is that it may not accurately reflect the complex interactions of metabolic pathways in vivo.
Direcciones Futuras
For research on (5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol include further studies of its anti-inflammatory and anti-cancer properties, as well as its potential use in combination therapy for metabolic disorders. In addition, research could focus on the development of more potent and selective inhibitors of (5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol.
Métodos De Síntesis
The synthesis of (5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol involves several steps. The starting material is 2-furaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine. The amine is then reacted with 2-fluorobenzyl chloride to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to yield the final product.
Aplicaciones Científicas De Investigación
(5-{[[1-(2-fluorobenzyl)-3-piperidinyl](methyl)amino]methyl}-2-furyl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating obesity, diabetes, and other metabolic disorders. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
[5-[[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c1-21(13-17-8-9-18(14-23)24-17)16-6-4-10-22(12-16)11-15-5-2-3-7-19(15)20/h2-3,5,7-9,16,23H,4,6,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLMNUWHVAWFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)CO)C2CCCN(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6034191.png)

![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)


![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![5-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6034242.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B6034246.png)

![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)